N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide
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Overview
Description
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide is an organic compound with a complex structure that includes a benzodioxole ring, an acetyl group, and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Acetylation: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Chloropropanamide Formation: The final step involves the reaction of the acetylated benzodioxole with 2-chloropropanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dimethoxybenzamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
Uniqueness
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-chloropropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-6(13)12(16)14-9-4-11-10(17-5-18-11)3-8(9)7(2)15/h3-4,6H,5H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBXSOARSEWRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1C(=O)C)OCO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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